Product packaging for Cyclooctanone(Cat. No.:CAS No. 502-49-8)

Cyclooctanone

Cat. No.: B032682
CAS No.: 502-49-8
M. Wt: 126.2 g/mol
InChI Key: IIRFCWANHMSDCG-UHFFFAOYSA-N
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Description

Cyclooctanone is a versatile alicyclic ketone of significant interest in advanced organic synthesis and materials science research. Its eight-membered ring presents a unique conformational flexibility and ring strain, making it a valuable scaffold for studying medium-sized ring systems. A primary research application of this compound is its role as a key precursor in the synthesis of complex natural products, pharmaceuticals, and novel polymeric materials. It readily undergoes characteristic ketone reactions, including Baeyer-Villiger oxidation to lactones, nucleophilic addition, and reductive amination, providing a versatile handle for molecular diversification. Furthermore, its conformational properties are extensively studied to understand the dynamics and stereoelectronics of cyclic systems. In materials science, this compound and its derivatives are investigated for their potential in creating macrocyclic ligands, supramolecular assemblies, and as monomers for specialized polymers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B032682 Cyclooctanone CAS No. 502-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctanone
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InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2
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InChI Key

IIRFCWANHMSDCG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)CCC1
Source PubChem
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Molecular Formula

C8H14O
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DSSTOX Substance ID

DTXSID3060114
Record name Cyclooctanone
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Molecular Weight

126.20 g/mol
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CAS No.

502-49-8
Record name Cyclooctanone
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Advanced Synthetic Methodologies for Cyclooctanone and Its Derivatives

Modern Approaches to Cyclooctanone Synthesis

Non-Photocatalytic Oxidation and Cleavage of Olefins for this compound Production

The non-photocatalytic oxidation and cleavage of olefins, particularly cyclooctene (B146475), offers a pathway to this compound. This method avoids the use of light, focusing on chemical catalysts and specific reaction conditions. For instance, cyclooctene can be converted to this compound through a non-photocatalytic oxidation and cleavage process. guidechem.com One experimental procedure involves stirring cyclooctene with tetrahydrofuran (B95107) and purified water under an O2 atmosphere for 18 hours. guidechem.com Another method utilizes cyclooctene, Acid Red 94, acetic acid, and purified water, stirred at room temperature under an O2 balloon for 48 hours. guidechem.com

α-Bromination and Elimination for C=C Double Bond Introduction

Alpha-bromination followed by elimination is an established method to introduce an α,β C=C double bond into a ketone. coledeforest.com This technique is particularly useful for synthesizing enones, which can then serve as precursors for other this compound derivatives. The bromination of a ketone, such as this compound, can be achieved with bromine (Br2) in ethanolic hydrochloric acid, often yielding excellent results (e.g., 90% yield for bromination of a ketone). coledeforest.com The resulting α-bromo ketones can then undergo dehydrobromination via an E2 elimination pathway, typically by treatment with a base like pyridine (B92270) and heat, to yield α,β-unsaturated ketones. openstax.orglibretexts.orglibretexts.orgfiveable.me This reaction is effective for introducing a C=C bond into a molecule. openstax.orglibretexts.org

Wacker-Tsuji Oxidation in Cyclic Dione (B5365651) Synthesis

The following table summarizes conditions and yields for the Wacker-Tsuji oxidation in cyclic dione synthesis:

SubstrateCatalystCo-oxidantSolventTemperature (°C)Yield (%)ProductReference
Enone 5Na2PdCl4tert-BuOOHAcOH/H2O5037Dione 6 nih.gov

Multi-step Organic Synthesis Techniques for this compound Derivatives

Multi-step organic synthesis is frequently employed for the creation of complex this compound derivatives. ontosight.aiontosight.aievitachem.comyoutube.comlibretexts.org These techniques involve a sequence of reactions designed to build intricate molecular structures from simpler precursors. For example, the synthesis of this compound, 2,8-bis(phenylmethylene)- typically involves multi-step organic synthesis methods, which can include reactions of this compound with benzaldehyde (B42025) or similar precursors. ontosight.ai Similarly, this compound, 2,8-bis(phenyl((phenylmethyl)thio)methyl)- is synthesized through multi-step organic synthesis, potentially involving reactions like Friedel-Crafts alkylation or thioketalization, depending on the desired final structure. ontosight.ai The logical conception of multi-step synthesis for constructing designated compounds from specified starting materials is a challenging problem in organic chemistry. libretexts.org

Condensation Reactions with Substituted Benzaldehydes

Condensation reactions, particularly aldol-type condensations, are a common route for synthesizing α,α′-bis(substituted-benzylidene)cycloalkanones from cycloalkanones and substituted benzaldehydes. researchgate.netresearchgate.netgoogle.comgrafiati.com These reactions can be catalyzed by various reagents. For example, sodium acetate (B1210297) (NaOAc) in glacial acetic acid has been examined as a catalyst for aldol-type condensation reactions, providing good yields of α,α′-bis(substituted-benzylidene)cycloalkanones. researchgate.net Solid NaOH (20 mol%) under grinding techniques has also been shown to yield α,α'-bis-(substituted-benzylidene)cycloalkanones in quantitative yields (96–98%) from cycloalkanones and aryl aldehydes. researchgate.net Aluminum chloride (AlCl3) can also serve as an efficient catalyst for the aldol (B89426) condensation of aldehydes and cycloketones in poly(ethylene)glycol 400 at room temperature, offering fast, clean, and environmentally benign synthesis. researchgate.net

The following table highlights catalysts and yields in condensation reactions:

ReactantsCatalystConditionsYield (%)Product TypeReference
Cycloalkanones + AldehydesNaOAcGlacial HOAcGoodα,α′-bis(substituted-benzylidene)cycloalkanones researchgate.net
Cycloalkanones + Aryl AldehydesSolid NaOH (20 mol%)Grinding technique96–98α,α'-bis-(substituted-benzylidene)cycloalkanones researchgate.net
Cycloketones + AldehydesAlCl3Poly(ethylene)glycol 400, Room Temp.-α,α′-bis(substituted-benzylidene)cycloalkanones researchgate.net

Oxidation of Cyclooctane (B165968) to this compound using Catalytic Systems

The direct oxidation of cyclooctane to this compound is a challenging but important transformation. Various catalytic systems have been developed for this purpose, often aiming for high efficiency and selectivity. A novel whole-cell cascade system has been developed for the double oxidation of cyclooctane to this compound, utilizing resting E. coli cells in an aqueous buffered medium as the catalyst and oxygen as the oxidant. oup.comuni-bielefeld.de This system achieved a 50% yield of this compound with greater than 94% selectivity and a high total turnover number (TTN) of up to 24363. oup.comuni-bielefeld.de

Other catalytic systems involving polyoxometalates have also been explored for the oxidation of cyclooctane using hydrogen peroxide (H2O2) as the oxidant. scispace.comresearchgate.net For example, the tetrahexylammonium (B1222370) (THA) salt of the peroxocomplex [W2O3(O2)4]2- has shown high catalytic activity, achieving 90% and 97% conversion of cyclooctane after 6 and 12 hours, respectively, with turnover numbers exceeding 600. researchgate.netua.pt In the presence of a tungstocobaltate catalyst, 88% cyclooctane conversion and 82% selectivity to this compound were obtained after 12 hours, using an H2O2/cyclooctane molar ratio of 9. scispace.comresearchgate.net Some studies suggest a free-radical mechanism is involved in these polyoxometalate-catalyzed oxidations. scispace.comresearchgate.net

The following table summarizes catalytic systems for cyclooctane oxidation to this compound:

Catalyst SystemOxidantSubstrateConditionsConversion (%)Selectivity to this compound (%)Turnover Number (TTN)Reference
Resting E. coli cells (whole cell cascade)O2CyclooctaneAqueous buffered medium50>94Up to 24363 oup.comuni-bielefeld.de
[W2O3(O2)4]2- (THA salt)H2O2CyclooctaneAcetonitrile (B52724), 6-12 hours90-97->600 researchgate.netua.pt
Tungstocobaltate catalystH2O2CyclooctaneH2O2/cyclooctane molar ratio of 9, 12 hours8882- scispace.comresearchgate.net
[Co]CoWH2O2Cyclooctane11.5 µmol catalyst, H2O2/cyclooctane molar ratio = 3, CH3CN, 80 °C, 9 h5080- scispace.com

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a significant area of research, enabling the exploration of new compounds with diverse chemical and biological properties. This section delves into the methodologies for synthesizing alicyclic oximes from this compound and the formation of cyclooctane-fused heterocycles.

Synthesis of Alicyclic Oximes from this compound

Alicyclic oximes, including this compound oxime, are typically synthesized through the reaction of this compound with hydroxylamine (B1172632) hydrochloride. This reaction is a fundamental method for converting carbonyl compounds into oximes and is often carried out under specific conditions to optimize yield and control stereochemistry repec.orgarpgweb.comresearchgate.net.

The synthesis of this compound oxime (PubChem CID: 70008) from this compound (PubChem CID: 8089) commonly involves the reaction with hydroxylamine hydrochloride (PubChem CID: 24758) in the presence of a base. This reaction typically occurs in an aqueous or alcoholic medium, such as ethanol (B145695) or methanol, often at reflux temperatures (around 60-120°C) arpgweb.comresearchgate.net. Bases like sodium hydroxide (B78521) or potassium hydroxide are frequently employed to facilitate the reaction, though pyridine can also serve as both a base and a solvent arpgweb.comresearchgate.netresearchgate.net. The reaction is reversible, with the equilibrium favoring oxime formation under weakly acidic conditions .

The general reaction can be represented as: this compound + Hydroxylamine Hydrochloride → this compound Oxime + Water + Salt (e.g., Sodium Chloride)

Detailed research findings indicate that this method yields this compound oxime in moderate to good yields repec.orgarpgweb.com. For instance, one study reported the synthesis of this compound oxime through the reaction of this compound with hydroxylamine hydrochloride under mild conditions repec.orgarpgweb.com.

Table 1: Typical Reaction Conditions for this compound Oxime Synthesis

ReactantsReagentSolventTemperature Range (°C)Base (if applicable)Yield (General)Reference
This compoundHydroxylamine HydrochlorideAqueous/Alcoholic60-120NaOH, KOH, PyridineModerate to Good arpgweb.comresearchgate.netresearchgate.net

A notable aspect of this compound oxime synthesis is the potential for conformational isomerism. While smaller alicyclic oximes (e.g., from cyclobutanone (B123998), cyclopentanone (B42830), cyclohexanone (B45756), cycloheptanone) often form as single conformational isomers, this compound oxime has been observed to be obtained as a mixture of two conformational isomers repec.orgarpgweb.comarpgweb.comresearchgate.net.

Research findings indicate that this compound oxime can be formed as a mixture, with a major isomer constituting approximately 81% and a minor isomer about 19% of the product repec.orgarpgweb.comresearchgate.netarpgweb.comresearchgate.net. This phenomenon is attributed to the increased flexibility of the cyclooctane ring as its size increases, which allows for the existence of multiple stable conformations repec.orgarpgweb.comarpgweb.com. The presence of these isomers is typically confirmed through spectroscopic techniques such as ¹H and ¹³C NMR spectroscopy arpgweb.com.

Table 2: Conformational Isomerism in Alicyclic Oximes

Alicyclic KetoneOxime FormedIsomeric OutcomeMajor Isomer (%)Minor Isomer (%)Reference
CyclobutanoneCyclobutanone OximeSingle conformational isomer1000 repec.orgarpgweb.com
CyclopentanoneCyclopentanone OximeSingle conformational isomer1000 repec.orgarpgweb.com
CyclohexanoneCyclohexanone OximeSingle conformational isomer1000 repec.orgarpgweb.com
Cycloheptanone (B156872)Cycloheptanone OximeSingle conformational isomer1000 repec.orgarpgweb.com
This compoundThis compound OximeMixture of two conformational isomers8119 repec.orgarpgweb.comarpgweb.comresearchgate.net

Cyclooctane-Fused Heterocycles Synthesis

The synthesis of cyclooctane-fused heterocycles often leverages the reactivity of this compound and its derivatives in various condensation and cycloaddition reactions, providing access to complex polycyclic systems with potential applications researchgate.netresearchgate.netnih.gov.

This compound can participate in reactions with nitrogen nucleophiles to form cyclooctane-fused heterocycles. While specific examples directly linking this compound with nitrogen nucleophiles for fused heterocycle formation in the search results are limited, the general principle of forming heterocycles with nitrogen nucleophiles is well-established rsc.org. For instance, chalcone (B49325) derivatives, which can be derived from this compound via Claisen-Schmidt condensation (as discussed in the next section), can react with nitrogen nucleophiles like 2,3-diaminomaleonitrile, thiourea, and hydrazine (B178648) hydrate (B1144303) to yield various heterocyclic compounds such as diazepine-dicarbonitrile derivatives, pyrimidine-2-thiol (B7767146) derivatives, and hydrazino-pyrimidines researchgate.net. This illustrates a pathway where this compound could be an initial building block for such fused systems.

Recent advancements in constructing eight-membered nitrogen heterocycles include strategies involving nucleophilic addition and cyclization sequences rsc.org. For example, the formation of indole-fused eight-membered aza-heterocycles has been reported via FeCl₃-catalyzed radical C–N coupling reactions acs.org. While not directly starting from this compound, these methodologies highlight the growing interest and diverse approaches to synthesizing complex nitrogen-containing fused ring systems, which could potentially be adapted or extended to cyclooctane scaffolds.

This compound is a suitable substrate for Claisen-Schmidt condensation, a type of crossed-aldol reaction, particularly with aromatic aldehydes researchgate.netresearchgate.netpharmaguideline.commdpi.com. This reaction leads to the formation of α,α'-bis-((aryl)methylene)cyclooctanones, which serve as crucial intermediates for subsequent cycloaddition reactions to construct cyclooctane-fused heterocycles researchgate.netresearchgate.net.

For example, the Claisen-Schmidt condensation of furan-2-carboxaldehyde with this compound smoothly yields the bischalcone, 2,8-bis((furan-2-yl)methylene)this compound (PubChem CID: 162128796) researchgate.netresearchgate.net. This bischalcone intermediate can then undergo various 1,2 and 1,4 cycloaddition reactions with different organic reagents to afford a range of cyclooctane-fused heterocyclic compounds in good yields researchgate.netresearchgate.net.

Cycloaddition reactions are powerful tools for constructing cyclic skeletons rsc.org. While [4+2] and [3+2] cycloadditions are common, methodologies for larger rings, such as [6+2] cycloadditions, are also explored rsc.orgscispace.com. Although this compound itself is not directly involved in all types of cycloadditions, its derivatives, like cyclooctyne (B158145) (PubChem CID: 139151), a strained cyclic alkyne, are key components in "click chemistry" for bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) unibo.itnih.gov. The synthesis of cyclooctyne can involve this compound as a precursor, for instance, through the reaction with semicarbazide (B1199961) acetate to form semicarbazone, followed by oxidation and elimination unibo.it.

Table 3: Examples of Cyclooctane-Fused Heterocycle Synthesis via Condensation and Cycloaddition

Starting Material (this compound Derivative)Reaction TypeReactant (if applicable)Product Type (Example)Yield (General)Reference
This compoundClaisen-Schmidt CondensationFuran-2-carboxaldehyde2,8-bis((furan-2-yl)methylene)this compoundSmoothly researchgate.netresearchgate.net
2,8-bis((furan-2-yl)methylene)this compound1,2 and 1,4 CycloadditionVarious organic reagentsCyclooctane-fused heterocyclic compoundsGood researchgate.netresearchgate.net
This compound(Indirect)Semicarbazide acetate, SeO₂Cyclooctyne (precursor for cycloadditions)Moderate unibo.it

Synthesis of Bicyclo[3.3.1]nonane Moieties

The bicyclo[3.3.1]nonane system is a significant structural motif found in numerous biologically active natural products and serves as a valuable scaffold in medicinal chemistry rsc.orgucl.ac.ukresearchgate.net. Various synthetic routes leverage this compound and its derivatives to construct this bicyclic core.

One approach involves an intramolecular condensation reaction where this compound (126) undergoes a condensation between its α-methylene of the ketone and an ester functionality, catalyzed by [ReBr(CO)₃(thf)]₂, to yield bicyclo[3.3.1]nonane-dione (128) in high yields (79–93%) rsc.orgresearchgate.net.

Another acid-catalyzed methodology developed by Dixon's group involves the treatment of a this compound derivative (122) with p-toluenesulfonic acid (TsOH). This leads to an intramolecular C-alkylation at the α-position of the carbonyl group, producing bicyclo[3.3.1]noneone (123) with moderate to high yields (46–80%) rsc.org.

Furthermore, Michael-aldol type annulation reactions have been investigated for constructing functionalized bicyclo[3.n.1]alkanes, including bicyclo[3.3.1]nonane derivatives. A novel one-pot process involves the reaction of substituted 1,3-cyclohexanediones with enals, yielding a diverse range of [3.3.1] bicyclo compounds in good to high yields and stereoselectivity ucl.ac.uk. While this method primarily uses cyclohexanediones, it highlights a general strategy for bicyclic scaffold formation that can be adapted or related to this compound chemistry.

The desymmetrisation of meso-methylcyclooctanones, such as cis-3,7-dimethyl- and cis,cis-3,5,7-trimethyl-cyclooctanone, through their chiral enolates generated by lithium amides, has also been reported as a key step in the synthesis of exo,exo-3,7-dimethylbicyclo[3.3.1]nonan-9-one, a precursor to C8 syn-isoprenoid and syn,syn-deoxypropionate subunits capes.gov.br.

The following table summarizes some of the synthetic approaches to bicyclo[3.3.1]nonane derivatives involving this compound or related precursors:

PrecursorReagent/CatalystProductYield (%)Reference
This compound (126) with ester[ReBr(CO)₃(thf)]₂/TBAFBicyclo[3.3.1]nonane-dione (128)79–93 rsc.orgresearchgate.net
This compound derivative (122)TsOHBicyclo[3.3.1]noneone (123)46–80 rsc.org
meso-methylcyclooctanonesChiral lithium amideexo,exo-3,7-dimethylbicyclo[3.3.1]nonan-9-one precursor>98 (e.e.) capes.gov.br

Generation of Polyfunctional Compounds via Bis(oxiranes) from Cyclooctanediones

Bis(oxiranes) derived from cyclooctanediones serve as valuable intermediates for the synthesis of complex polyfunctional compounds. These strained cyclic ethers can undergo various ring-opening reactions and transformations to introduce multiple functional groups into a molecule.

Corey-Chaykovsky Reactions

The Corey-Chaykovsky reaction, involving the reaction of a carbonyl compound with a sulfur ylide, is a powerful method for generating epoxides. When applied to cyclooctanediones, this reaction can lead to the formation of bis(oxiranes). Subsequent transformations of these bis(oxiranes) can yield polyfunctional compounds. While specific details on Corey-Chaykovsky reactions directly forming bis(oxiranes) from cyclooctanediones were not explicitly detailed in the search results, the principle of forming epoxides from ketones via this reaction is well-established and applicable.

Ring Opening with Nucleophiles (e.g., Sodium Azide)

Bis(oxiranes) are highly susceptible to nucleophilic attack, leading to ring opening and the formation of new carbon-heteroatom bonds. The reaction with nucleophiles like sodium azide (B81097) (NaN₃) can introduce azide functionalities, which can then be further transformed into amines or other nitrogen-containing groups. This allows for the generation of polyfunctional compounds with diverse substitution patterns. The ring opening of epoxides with azide is a common synthetic strategy to introduce nitrogen atoms into organic molecules.

Synthesis of Substituted cis-Cyclodecenes from this compound

The expansion of an eight-membered ring (this compound) to a ten-membered ring (cyclodecene) represents a significant synthetic challenge and offers access to a different class of cyclic compounds. The synthesis of substituted cis-cyclodecenes from this compound typically involves ring expansion reactions. These reactions often proceed via rearrangements or multi-step sequences that introduce additional carbon atoms into the ring while maintaining or establishing the cis configuration of the double bond.

Heteroannulation Reactions involving this compound Enolates

This compound enolates are nucleophilic species that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Heteroannulation reactions involve the formation of new heterocyclic rings by incorporating heteroatoms (like nitrogen, oxygen, or sulfur) into the this compound framework. This compound enolates can react with suitable electrophiles, often containing a heteroatom, to undergo intramolecular or intermolecular cyclization, leading to the formation of fused or spirocyclic heterocyclic systems. These reactions are crucial for increasing molecular complexity and accessing diverse chemical spaces.

Preparation of 1,3-Cyclooctanedione as a Precursor to Difluorinated Cyclooctyne

1,3-Cyclooctanedione is a key precursor in the synthesis of various cyclooctane derivatives, including the highly reactive and synthetically useful difluorinated cyclooctyne (DIFO). The preparation of 1,3-cyclooctanedione often involves specific oxidation or functionalization reactions of this compound or its derivatives. This diketone serves as a scaffold for further modifications, such as the introduction of fluorine atoms and the formation of the alkyne moiety, which is critical for applications in bioorthogonal chemistry (e.g., strain-promoted alkyne-azide cycloaddition).

Reaction Mechanisms and Pathways Involving Cyclooctanone

Mechanistic Studies of Cyclooctanone Transformations

The reactivity of this compound and its derivatives is influenced by its medium-ring size, which can introduce unique steric and electronic properties compared to smaller or larger cyclic counterparts.

Beckmann Rearrangement of this compound Oxime

The Beckmann rearrangement is a fundamental reaction in organic chemistry that converts ketoximes into amides or lactams. For this compound oxime, this rearrangement yields cyclooctanolactam, a valuable intermediate in polyamide synthesis scirp.org. The mechanism generally involves the protonation of the oxime hydroxyl group, followed by the migration of the alkyl substituent trans to the nitrogen atom, and simultaneous cleavage of the N-O bond with the expulsion of water byjus.commasterorganicchemistry.comorganic-chemistry.org. This process avoids the formation of a free nitrene organic-chemistry.org. Subsequently, the resulting carbocation is attacked by a water molecule, and after deprotonation and tautomerization, the amide product is obtained byjus.com.

Catalysis and Efficiency Enhancements

The Beckmann rearrangement of this compound oxime can be effectively catalyzed under mild conditions, often employing a combination of cobalt salts and Brønsted acids scirp.org. For instance, studies have shown that cobalt tetrafluoroborate (B81430) in conjunction with various Brønsted acids at 80°C can achieve high yields of the corresponding lactam while minimizing byproduct formation . The catalytic role of cobalt salts involves coordination to the nitrogen atom of the oxime, which facilitates protonation at the oxygen atom by the acid, a critical step for the rearrangement scirp.org. This dual coordination mechanism helps suppress side reactions like hydrolysis, thereby enhancing selectivity .

Other catalytic systems have also been explored to optimize the Beckmann rearrangement of this compound oxime. While this compound oxime is inherently less reactive than cyclohexanone (B45756) oxime with some organic catalysts, its activity can be enhanced by Lewis acids such as ytterbium triflate (Yb(OTf)₃) and cobalt salts . Cobalt chloride (CoCl₂) combined with Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₃PO₄) have been identified as effective catalyst systems . Optimal conditions often involve acetonitrile (B52724) as a solvent at 80°C, with catalyst loadings around 10 mol% CoCl₂ and 20 mol% H₃PO₄, leading to conversions of up to 92% to ε-caprolactam (though the source mentions ε-caprolactam for cyclohexanone oxime, the general principles apply to lactam formation from this compound oxime) . Anhydrous conditions and inert atmospheres are crucial to minimize competing side reactions such as hydrolysis .

Table 1 summarizes some catalytic systems and their effects on the Beckmann rearrangement of cycloalkanone oximes, including this compound oxime.

Catalyst SystemTemperature (°C)Time (h)Yield (%)Substrate
CoCl₂ + CF₃SO₃H 80296.6Cyclohexanone oxime
Co(OAc)₂ + AlCl₃ 80289.2Cyclohexanone oxime
Cobalt Tetrafluoroborate + H₂SO₄ 80285This compound oxime
Cobalt Acetate (B1210297) + HCl 80390This compound oxime
Sulfuric acid (20 mol%) + Cobalt tetrafluoroborate (10 mol%) scirp.org802476.0This compound oxime

Reductive Processes of this compound and its Derivatives

This compound and its derivatives undergo various reductive processes to yield corresponding alcohols or other reduced products. Common reducing agents include sodium amalgam (Na/Hg) in ethanol (B145695) and catalytic hydrogenation (H₂/Pd-C) at elevated temperatures (50–100°C) . For instance, this compound can be reduced to cyclooctanol (B1193912). The synthesis of cyclooctanol, 2,8-bis(phenylmethyl)- from this compound involves reaction with benzylmagnesium chloride followed by reduction ontosight.ai.

The rate of reduction of cyclic ketones can be influenced by ring strain. For example, the reduction of this compound with sodium borohydride (B1222165) (NaBH₄) is considerably slower compared to cyclobutanone (B123998) due to the presence of transannular strain in eight-membered rings masterorganicchemistry.com. Sodium borohydride is a common reagent for reducing ketones to secondary alcohols masterorganicchemistry.com.

Ring Expansion and Fragmentation Reactions

This compound can participate in ring expansion reactions, leading to larger cyclic systems. One notable method involves the Büchner–Curtius–Schlotterbeck reaction, which can be repeated to progressively generate larger cyclo-β-ketoesters from this compound whiterose.ac.uk. This process facilitates one-carbon ring expansion when the substrate ketone is cyclic whiterose.ac.uk. For example, sodium salts of 2-methoxycarbonyl-cyclooctanone react with dimethyl acetylenedicarboxylate (B1228247) to yield 1-hydroxy-2,3,4-trismethoxycarbonylcyclodeca-1,3-diene, effectively expanding the ring rsc.org.

Fragmentation reactions of this compound derivatives have also been reported. For instance, the oxidative fragmentation of bicyclic oxycyclopropane precursors, readily available from 2-alkylidenecycloalkanones, provides a route to medium-ring-sized trans-alkenolides. This methodology has been applied to the synthesis of (+)-recifeiolide, a 12-membered trans-alkenolide antibiotic, starting from this compound researchgate.net. Another example involves the oxidative fragmentation of a 1,5-cyclooctadiene (B75094) derivative, 1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydrocyclo-octa[1,2-a:5,6-a']dioctene, using ruthenium oxide-catalyzed periodate (B1199274) oxidation to afford a 20-membered cyclic tetraketone amazonaws.com. In mass spectrometry, this compound exhibits characteristic fragmentation patterns, including a [M-CO]⁺· ion peak and the formation of a conjugated oxonium ion [CH₂=CHC≡O]⁺ (55 Da) via cleavage of a C-C bond adjacent to the carbonyl group followed by a hydrogen shift aip.org.

Oxidation Reactions of this compound to Dicarboxylic Acids

This compound can be oxidized to straight-chain dicarboxylic acids. This process typically involves the oxidative cleavage of the cyclic ketone ring. The primary dicarboxylic acid product obtained from the oxidation of this compound is suberic acid (octanedioic acid) bibliotekanauki.pl.

Catalytic Oxidation with Transition Metal Salts

The oxidation of cyclic ketones, including this compound, to dicarboxylic acids can be achieved using oxygen or air as oxidants in the presence of transition metal salts as catalysts bibliotekanauki.plresearchgate.netdntb.gov.ua. Manganese(II) salts, such as manganese(II) acetylacetonate, are effective catalysts for this transformation bibliotekanauki.plresearchgate.net. The reactions are typically conducted under relatively mild conditions, such as 100°C and 0.1 MPa pressure, using acetic acid as the solvent bibliotekanauki.plresearchgate.net. This method offers a pathway to obtain the respective dicarboxylic acids with relatively high selectivity bibliotekanauki.pl.

Studies have also explored catalytic systems involving transition metals like Co²⁺ and Mn²⁺ in combination with alkyl nitrites for the oxidation of cyclic ketones with oxygen mdpi.comresearchgate.net. These systems have been shown to be highly active in the oxidation of this compound, among other cyclic ketones mdpi.comresearchgate.net. Polyoxometalates containing transition metals like cobalt and vanadium have also been investigated for the oxidation of cyclooctane (B165968) (which can lead to this compound as an intermediate, and further oxidation to dicarboxylic acids) with hydrogen peroxide, yielding this compound and cyclooctanol as products scispace.comkaimosi.com.

Table 2 provides an overview of the oxidation of this compound to dicarboxylic acids using transition metal catalysts.

SubstrateOxidantCatalystSolventTemperature (°C)Pressure (MPa)Product Dicarboxylic AcidReference
This compoundOxygen/AirMn(II) saltAcetic acid1000.1Suberic acid bibliotekanauki.plresearchgate.netdntb.gov.ua
This compoundOxygenCo²⁺/Mn²⁺ and alkyl nitritesAcetic acid70-1000.1 or 0.4Dicarboxylic acids mdpi.comresearchgate.net

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques for Cyclooctanone

A variety of spectroscopic methods have been employed to characterize this compound, each providing unique insights into its molecular structure, conformation, and dynamics.

Broadband rotational spectroscopy, a high-resolution technique that probes molecules in the gas phase, has been instrumental in mapping the conformational landscape of this compound. kcl.ac.uknih.gov This method allows for the precise determination of rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its three-dimensional structure. nih.gov By comparing experimentally determined rotational constants with those predicted by quantum-chemistry calculations, different conformers of this compound can be unambiguously identified. kcl.ac.ukresearchgate.net

Studies using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy have identified three distinct conformers of this compound coexisting in the gas phase: two boat-chair (BC) configurations and one twisted boat-chair (TBC) configuration. kcl.ac.ukresearchgate.netmdpi.com The global minimum energy conformation was determined to be a boat-chair form (BC1), which is significantly more abundant than the other conformers. kcl.ac.ukmdpi.com The high abundance of the BC1 conformer, estimated to be about 40 times greater than the next most stable conformer, highlights a strong conformational preference. kcl.ac.ukmdpi.com This preference is primarily driven by the minimization of repulsive non-bonded transannular interactions between hydrogen atoms across the ring. kcl.ac.uknih.gov

The precise rotational constants obtained for the identified conformers provide definitive structural information, free from the influences of crystal packing or solvent interactions that are present in condensed-phase studies. acs.org

ConformerA (MHz)B (MHz)C (MHz)
Boat-Chair 1 (BC1)191016801100

Table 1: Experimentally determined rotational constants for the most stable boat-chair conformer of this compound. Data sourced from low-resolution microwave spectroscopy studies. aip.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the nuclei within the molecule. acs.org In the solid state, NMR has been used alongside other techniques to study the polymorphism and molecular dynamics of this compound. tandfonline.com

Early NMR studies were consistent with this compound adopting a single conformation in solution, which was presumed to be a boat-chair configuration. kcl.ac.uk The complexity of the spectra arises from the various non-equivalent protons and carbons in the flexible eight-membered ring. Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy), can be used to establish connectivity between protons, aiding in the assignment of signals and providing further insight into the molecule's predominant conformation in solution. scholaris.ca While NMR provides detailed structural data, its resolution for conformational analysis can be lower than that of rotational spectroscopy. nih.gov

The gas-phase IR spectrum of this compound, along with Raman spectroscopy, has been used in conjunction with molecular mechanics calculations to model the conformational energy surface of the molecule. aip.org The precise frequency of the C=O stretch and other vibrational modes can be sensitive to the ring's conformation.

Vibrational ModeWavenumber (cm⁻¹)Description
C-H Stretch~2925-2855Stretching of the methylene C-H bonds
C=O Stretch~1700Characteristic strong carbonyl stretch
CH₂ Bend~1465Bending (scissoring) of the methylene groups

Table 2: Characteristic Infrared Absorption Bands for this compound. Data is approximate and based on typical values for cyclic ketones.

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure. libretexts.org The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (126.20 g/mol ). nih.gov

Under electron ionization (EI), the this compound molecular ion undergoes fragmentation, leading to a series of characteristic daughter ions. The fragmentation pattern is a result of the cleavage of bonds within the cyclic structure. Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangements like the McLafferty rearrangement, although the latter is less common in rings of this size compared to linear ketones. The resulting fragment ions provide a unique fingerprint for this compound. researchgate.netyoutube.com

m/zPossible Fragment IonSignificance
126[C₈H₁₄O]⁺Molecular Ion (M⁺)
98[M - C₂H₄]⁺Loss of ethene
84[M - C₃H₆]⁺Loss of propene
70[M - C₄H₈]⁺Loss of butene
55[C₄H₇]⁺ or [C₃H₃O]⁺Base Peak (most abundant fragment)

Table 3: Major Fragment Ions in the Mass Spectrum of this compound.

Investigations into the crystalline forms of this compound have revealed that it exhibits polymorphism—the ability to exist in more than one crystal structure. tandfonline.comrigaku.comuny.ac.id Below room temperature, this compound undergoes phase transitions. tandfonline.com The phase stable at room temperature is a highly disordered "plastic crystal" phase. tandfonline.com This phase is isostructural with several other unrelated compounds, indicating that the molecules are packed in a way that their effective shape is roughly spherical due to dynamic disorder. tandfonline.com Low-temperature X-ray diffraction techniques have been used to characterize these different crystalline phases and determine their ranges of stability. tandfonline.com

PhaseTemperature RangeCrystal SystemKey Feature
Phase IJust below melting pointCubic (likely)Highly disordered plastic crystal
Phase IILower temperaturesLower symmetryMore ordered structure
Phase IIIEven lower temperaturesLower symmetryFurther ordering

Table 4: Crystalline Phases of this compound. tandfonline.com

Computational Chemistry Applications in this compound Research

Computational chemistry has become an indispensable partner to experimental spectroscopy in the study of this compound. nih.govamacad.org Theoretical calculations are used to explore the potential energy surface of the molecule, predicting the geometries, relative energies, and spectroscopic properties of its various possible conformers. kcl.ac.ukchemrxiv.org

Methods such as Density Functional Theory (DFT), often with dispersion corrections (e.g., B3LYP-D3BJ), and ab initio calculations are employed to optimize the structures of different conformers. researchgate.net These calculations have been crucial in predicting the existence of the boat-chair and twisted boat-chair conformers, which were later confirmed by broadband rotational spectroscopy. kcl.ac.uk

Computational models help rationalize the observed conformational preferences. For this compound, calculations confirm that the stability of the boat-chair conformer is due to the minimization of transannular steric strain, which arises from repulsive interactions between hydrogen atoms on opposite sides of the ring. kcl.ac.uknih.gov Furthermore, theoretical calculations are used to predict rotational constants, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate both the computational model and the interpretation of the spectra. researchgate.net This synergy between computation and experiment provides a comprehensive and detailed picture of the structural chemistry of this compound. nih.gov

Quantum Chemistry Calculations for Conformational Analysis

Quantum chemistry calculations are indispensable tools for elucidating the complex conformational preferences of this compound. nii.ac.jp Due to its flexibility, the eight-membered ring of this compound can adopt multiple conformations. kcl.ac.ukacs.orgnih.gov Computational studies have predicted the existence of several conformers within a relatively small energy range. kcl.ac.uk

Early strain energy calculations suggested that this compound likely exists as a mixture of boat-chair (BC) and chair-chair (CC) conformations. ijcce.ac.ir More recent and advanced computational investigations, employing higher levels of theory and larger basis sets, have identified a greater number of distinct conformers. kcl.ac.uk One such study identified 10 different conformers within an energy window of 50 kJ/mol, which can be categorized into four main classes based on the ring's configuration. kcl.ac.uk

The boat-chair (BC) conformation is consistently predicted to be the global minimum, a finding that is strongly supported by experimental data. kcl.ac.uk The predominance of the BC-1 conformation is attributed to the minimization of repulsive non-bonded transannular interactions, which are significant in medium-sized rings. kcl.ac.uk The relative energy of the various conformers is largely dictated by the extent of these repulsive interactions and the number of eclipsed hydrogen-hydrogen interactions around the ring. kcl.ac.uk Ab initio methods, which are based on quantum mechanics from first principles, have been crucial in these conformational analyses, providing accurate energy calculations for different geometric arrangements. ijert.orgijert.org

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kJ/mol)
Boat-Chair (BC-1)0.0
Twist-Boat-Chair (TBC)> 0.0
Chair-Chair (CC-1)> 0.0
Boat-Boat (BB)> 0.0
Note: The exact relative energies vary depending on the level of theory and basis set used in the calculations. The table indicates the general energy ordering.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules like this compound. esqc.orgsci-hub.boximperial.ac.uk DFT calculations provide valuable insights into the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic behavior. mdpi.com

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comfigshare.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A larger HOMO-LUMO gap generally indicates greater stability. youtube.com

DFT calculations have been employed to understand the electronic effects of substituents on the this compound ring and to predict how the molecule will interact with other chemical species. mdpi.com The method is also used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity. mdpi.comirjweb.com These theoretical calculations are instrumental in interpreting experimental findings and in designing new chemical reactions. nih.gov

Table 2: Representative DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO EnergyVaries with functional/basis setRelates to the ability to donate electrons
LUMO EnergyVaries with functional/basis setRelates to the ability to accept electrons
HOMO-LUMO GapVaries with functional/basis setIndicator of chemical stability and reactivity
Dipole Moment~3.0 DInfluences intermolecular interactions and solubility

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a complementary approach to quantum chemistry methods for studying the conformational dynamics of this compound. molssi.org These methods use classical physics to model the interactions between atoms, allowing for the simulation of molecular motion over longer timescales. molssi.orgj-octa.com

Force-field calculations, a component of molecular mechanics, have been used to compute the strain energies of different this compound conformations and to map the pathways of conformational interconversion. ijcce.ac.irijcce.ac.ir These calculations are consistent with experimental findings from techniques like NMR spectroscopy. ijcce.ac.ir The development of accurate force fields, which are sets of parameters that define the potential energy of a system, is crucial for the reliability of these simulations. j-octa.comchemrxiv.org

Molecular dynamics simulations provide a "computational microscope" to observe the time evolution of the this compound molecule. mdpi.com By solving Newton's equations of motion for the atoms, MD simulations can reveal the dynamic processes of ring inversion and pseudorotation. molssi.org These simulations have been used to study the conformational properties of related cycloalkanes, like cyclooctane (B165968), in both the gas and liquid phases, providing insights into the conformational mixtures present at different temperatures. researchgate.net Such simulations are invaluable for understanding how the molecule behaves in different environments and how its flexibility influences its properties. mdpi.comarxiv.org

Prediction of Chemical Reactions and Reaction Pathways

Computational chemistry plays a pivotal role in predicting the outcomes and understanding the mechanisms of chemical reactions involving this compound. researchgate.netcsmres.co.uk By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies, which are crucial for determining reaction rates. nih.gov

A notable example is the Baeyer-Villiger oxidation of this compound, which is an important reaction for synthesizing lactones. researchgate.netmdpi.com DFT calculations have been extensively used to study the mechanism of this reaction. rsc.org These studies have helped to elucidate the role of catalysts and the effect of substituents on the reaction pathway. nih.govresearchgate.net For instance, theoretical calculations have shown that the first transition state is often the rate-determining step, even in the presence of an acid catalyst. nih.gov

Computational methods are also employed to predict the feasibility of various synthetic routes and to design new reactions. csmres.co.uk The use of quantum mechanics and molecular mechanics (QM/MM) methods allows for the study of complex reaction systems, providing a more accurate description of the reaction environment. researchgate.netcsmres.co.uk These predictive capabilities are invaluable in organic synthesis, helping to guide experimental efforts and accelerate the discovery of new chemical transformations. nih.govchemrxiv.org

Computational Modeling of Metabolic Networks

While specific information on the computational modeling of this compound's metabolic networks is not extensively detailed in the provided search results, the principles of computational modeling are widely applied to understand the biodegradation and metabolic pathways of organic compounds. These models can simulate the enzymatic reactions involved in the breakdown of a molecule and predict the formation of various metabolites.

In the context of this compound, computational modeling could be used to:

Predict potential biodegradation pathways: By identifying the most likely sites for enzymatic attack based on the molecule's electronic structure and reactivity, as determined by methods like DFT.

Simulate the kinetics of metabolic reactions: Using data from experimental studies to build and validate kinetic models of the metabolic network.

Identify key enzymes and intermediates: By analyzing the simulated network to pinpoint the crucial components of the metabolic process.

These computational approaches are essential for environmental science and biotechnology, aiding in the assessment of the environmental fate of chemicals and in the engineering of microorganisms for bioremediation purposes.

Research Applications of Cyclooctanone and Its Derivatives

Medicinal Chemistry and Biological Activity Studies

Drug Discovery and Lead Compound Development

Cyclooctanone serves as an important organic synthesis and pharmaceutical intermediate, contributing to the development of new therapeutic agents. It is utilized in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.

A notable application is its role in the preparation of blonanserin, an atypical antipsychotic drug used for treating schizophrenia. Blonanserin is recognized for its improved tolerability and reduced side effects, including extrapyramidal symptoms, excessive sedation, and hypotension, when compared to other antipsychotic medications.

Derivatives of this compound are also actively investigated in pharmaceutical research. For instance, this compound, 2,8-bis(4-morpholinylmethyl)-, dihydrochloride (B599025) is being explored for its potential in developing novel therapeutic agents. Similarly, this compound, 2-(phenylsulfinyl)- shows promise as a lead compound in drug discovery, indicating its utility as a starting point for optimizing drug candidates. Furthermore, cycloalkylketones, including this compound, are employed in the synthesis of 2-aminothiophene derivatives, which are new drug candidates against leishmaniasis.

The process of drug discovery involves identifying lead compounds—chemical entities with pharmacological or biological activity that serve as initial scaffolds for further chemical modifications. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. This compound, as a reactive organic intermediate, provides a versatile structural foundation for the synthesis of such lead compounds and their derivatives.

Materials Science Applications

The unique structural properties and reactivity of this compound and its derivatives make them subjects of interest in materials science, particularly in the development of new materials with specific thermal, optical, and electrical characteristics.

This compound plays a role in polymer chemistry and the synthesis of high-performance materials. This compound oxime, a derivative of this compound, is used in the synthesis of cyclooctanolactam, a compound with applications in polymer chemistry. This compound itself is employed as an intermediate in the synthesis of high-performance materials.

Bisbenzylidene cycloalkanone, a class of compounds that includes this compound derivatives, is recognized as a versatile photo-active molecule and a polymer building block. Polymers incorporating bisbenzylidene cycloalkanone units exhibit desirable features such as high thermal stability, photo-curing ability (useful for adhesives, photo-resists, and holography), electronic conductivity, and fluorescence.

Organic Synthesis Intermediates and Building Blocks

This compound is a widely utilized organic synthesis intermediate and building block due to its reactive carbonyl group and cyclic structure. Its capacity to undergo various chemical transformations renders it a versatile starting material for the construction of more complex molecules.

This compound serves as a precursor in the synthesis of various complex cyclic compounds. It is used in the synthesis of 14-membered cyclic lactones. The compound's unique conformational flexibility, attributed to its eight-membered ring, is leveraged in intramolecular aldol (B89426) reactions to form bicyclic systems, which are common structural motifs found in many biologically active molecules.

Specifically, this compound can be converted into 1,3-cyclooctanedione, a synthetic precursor for difluorinated cyclooctyne (B158145) (DIFO), which is important in bioorthogonal click chemistry. This compound is also a starting material in the total synthesis of complex natural products, such as the azoxy antibiotic jietacin A. Furthermore, it can be involved in ring enlargement reactions, for example, the synthesis of cyclodecanone (B73913) from this compound using diazomethane (B1218177) in the presence of a Lewis acid catalyst. Its derivatives are also used to create macrocyclic ketones and lactones.

This compound plays a critical role in the development of reagents for bioorthogonal click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This compound is a starting material for the synthesis of 1,3-cyclooctanedione, which is a key intermediate in the preparation of difluorinated cyclooctyne (DIFO).

DIFO and other cyclooctyne reagents are crucial for copper-free click chemistry. This type of click chemistry is considered "bioorthogonal" because it can occur rapidly and selectively within living systems (cells and organisms) without interfering with native biochemical processes, and without the need for cytotoxic metal catalysts like copper. The strain inherent in the cyclooctyne ring facilitates the reaction with azides, leading to the formation of stable triazoles. This property makes this compound-derived reagents invaluable tools for selectively labeling biomolecules for in vivo imaging and other biological studies.

Building Blocks for Heterocyclic Compounds

This compound is a significant intermediate in organic synthesis, serving as a precursor for a variety of more intricate organic molecules, particularly heterocyclic compounds nih.gov. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements within their ring(s) cdutcm.edu.cn. The versatility of this compound in this context stems from its reactivity, allowing for the formation of various ring systems.

One notable application involves the use of (E)-2-((dimethylamino)methylene)this compound, a derivative of this compound, as a key synthon. This intermediate facilitates the synthesis of numerous cyclooctane-based heterocycles, including derivatives of pyrazole, isoxazole, pyrimidine, pyrazolopyrimidine, triazolopyrimidine, and imidazopyrimidine, through reactions with various nitrogen nucleophiles nih.gov. For instance, a study demonstrated the synthesis of novel cyclooctane-fused heterocyclic compounds by reacting the bischalcone, 2,8-bis((furan-2-yl)methylene)this compound (formed from the Claisen-Schmidt condensation of furan-2-carboxaldehyde with this compound), with different organic reagents via 1,2 and 1,4 cycloaddition reactions ontosight.aiepa.gov. Furthermore, this compound participates in Fisher indolization reactions with phenylhydrazine (B124118) to synthesize indole (B1671886) derivatives drugbank.com. Another derivative, 2-azathis compound, is utilized as a starting material for the preparation of heterocyclic compounds such as azocines, piperidines, and pyrrolidines, which hold potential in medicinal chemistry and materials science nih.gov.

Biochemical Research and Metabolic Pathway Investigations

This compound is also explored in biochemical research, particularly in understanding enzyme functions and analyzing metabolic processes.

This compound plays a role in the analysis of metabolic networks and pathways, primarily through its identification and characterization within complex biological matrices. Its presence is cataloged in metabolomics databases, such as the Metabolomics Workbench, which indexes compounds identified in metabolic studies. Mass spectrometry (MS) is a key analytical technique employed for this purpose, with detailed mass spectral data for this compound available in resources like MassBank. The detection and quantification of this compound in biological samples, such as in Helichrysum cymosum plants grown under different conditions (aquaponics, hydroponics, and field-collected), contribute to comparative metabolomic studies that aim to unravel metabolic differences and pathways. This highlights its utility as a detectable metabolite for understanding biochemical changes within organisms.

Analytical Method Development for Complex Matrices

This compound is also relevant in the development of analytical methods for complex matrices. It is frequently used as an analyte or a reference compound in the validation and optimization of various analytical techniques. For instance, in the context of its synthesis, this compound is separated and analyzed using methods such as column chromatography followed by Gas Chromatography-Mass Spectrometry (GC-MS). This demonstrates its application in establishing robust analytical procedures for identifying and quantifying compounds in mixtures. Furthermore, this compound is listed by chemical suppliers for applications in analytical chemistry, indicating its common use in laboratory settings for method development and quality control. Beyond chromatographic and spectrometric methods, this compound has been subjected to dielectric studies to understand its physical properties and phase transitions, showcasing its utility in developing and testing advanced analytical techniques. The availability of detailed analytical data, including its molecular formula, weight, and spectroscopic identifiers, further supports its role in method development.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Tailored Cyclooctanone Architectures

Developing novel synthetic strategies for this compound derivatives is a critical area of future research. Current methods for preparing this compound often involve the oxidation of cyclooctanol (B1193912) or ketonization reactions starting from azelaic acid. wikipedia.org Other approaches include non-photocatalytic oxidation and cleavage of cyclooctene (B146475). guidechem.com

Emerging strategies focus on achieving tailored architectures, including asymmetric synthesis and functionalization. For instance, this compound can be a precursor for chiral ligands, such as trans-cyclooctenes, used in asymmetric transition-metal catalysis. chemistryviews.org The synthesis of these chiral ligands from this compound involves epoxidation, ring-opening, and conversion steps, demonstrating the potential for creating enantiopure this compound derivatives. chemistryviews.org Furthermore, intramolecular aldol (B89426) reactions involving this compound are widely employed to synthesize complex organic compounds, including natural products and pharmaceutically relevant molecules, by forming bridged or fused ring systems. fiveable.me

The synthesis of complex this compound derivatives, such as 2,8-bis(2,4,6-trimethylbenzyl)this compound (PubChem CID: 168790072) and 2,8-bis(phenylmethylene)this compound (PubChem CID: 14757302), often involves multi-step reactions like condensation and alkylation. ontosight.aiontosight.ai Future work aims to refine these multi-step syntheses for greater efficiency and selectivity.

Advanced Mechanistic Investigations of Complex this compound Reactions

Understanding the intricate mechanisms of this compound reactions is crucial for predicting reactivity and designing new transformations. Computational chemistry, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, plays a vital role in elucidating the conformational landscape and reaction pathways of this compound. kcl.ac.ukrsc.orgrsc.orgijcce.ac.ir

Studies have characterized the conformational landscape of this compound, identifying three conformers (two boat-chair and one twisted boat-chair configurations), with the boat-chair conformation being the most abundant. kcl.ac.ukrsc.orgrsc.org These computational findings are validated by experimental broadband rotational spectroscopy. kcl.ac.ukrsc.orgrsc.org

Mechanistic investigations also extend to oxidation reactions, such as the N-bromosuccinimide (PubChem CID: 6099) oxidation of this compound in acidic media. Proposed mechanisms involve the enol form of this compound interacting with the oxidant in rate-determining steps, leading to products like cyclooctane-1,2-dione (PubChem CID: 139178). niscpr.res.in The reactivity order of cyclic ketones in V(V) oxidation in acid medium has been studied, showing cyclohexanone (B45756) (PubChem CID: 8030) > cyclopentanone (B42830) (PubChem CID: 7954) > this compound > cycloheptanone (B156872) (PubChem CID: 7990), with reactions proceeding through keto forms via single electron transfer. core.ac.uk

Development of this compound-Based Catalysts and Reagents

The exploration of this compound and its derivatives as components in catalysts and reagents is an active area of research. This compound can serve as a precursor for chiral ligands, such as trans-cyclooctenes, which have been demonstrated to provide efficient coordination spheres for asymmetric transition-metal catalysis, specifically in rhodium-catalyzed 1,4-additions of organotin reagents. chemistryviews.org Although these reactions provided low yields, they exhibited high enantioselectivities, with a methyl substituent improving enantioselectivity up to 93% ee. chemistryviews.org

This compound derivatives are also being explored as ligands in metal catalysis and as intermediates in the synthesis of complex organic molecules. ontosight.ai For example, the oxidation of cyclooctane (B165968) to this compound and cyclooctanol can be catalyzed by polyoxometalates, such as tungstocobaltate, demonstrating high conversion and selectivity. scispace.com

Exploration of this compound in Supramolecular Chemistry

This compound's unique eight-membered ring structure and conformational flexibility make it an interesting candidate for supramolecular chemistry, particularly in host-guest interactions and self-assembly processes. While direct extensive research on this compound as a primary host or guest in complex supramolecular systems is still emerging, its derivatives have shown promise.

For instance, this compound has been used in the modification of supramolecular reagents. The carbohydrazide (B1668358) functional group of isoniazid (B1672263) (PubChem CID: 3767) can react covalently with simple ketones, including this compound, to modify its hydrogen bonding functionality. rsc.org This modification can control the outcome of supramolecular synthesis, with the steric size of the this compound-derived modifier potentially masking remaining hydrogen bonding sites. rsc.org This highlights this compound's utility in designing and controlling supramolecular architectures.

Integration of Computational and Experimental Approaches in this compound Design and Discovery

The synergy between computational and experimental methods is increasingly vital for advancing this compound chemistry. Computational studies, including iterative force-field calculations and molecular dynamics, have been used to calculate strain energies and investigate conformational processes in this compound, consistent with Nuclear Magnetic Resonance (NMR) findings. ijcce.ac.ir

High-resolution rotational spectroscopy combined with quantum-chemistry calculations has been employed to characterize the conformational landscape of this compound, identifying its predominant boat-chair conformation and determining its bond lengths and angles. kcl.ac.ukrsc.orgrsc.org These integrated approaches help validate and improve quantum chemical techniques, providing a deeper understanding of this compound's structure and reactivity. researchgate.net Furthermore, this compound has been included in computational vibrational spectroscopy challenges, demonstrating its role as a test system for benchmarking quantum chemical models. goettingen-research-online.deresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to this compound synthesis is an important future direction, aiming to reduce environmental impact and improve sustainability. This involves exploring methods that minimize waste, use safer solvents, and employ more efficient catalytic processes.

While specific "green" syntheses for this compound itself are less frequently highlighted in general literature compared to other ketones like cyclopentanone, the broader principles are being applied to related cyclic ketone syntheses. For instance, the green synthesis of cyclopentanone (PubChem CID: 7954) from furfural (B47365) (PubChem CID: 7130) using bimetallic catalysts on Metal-Organic Frameworks (MOFs) exemplifies sustainable approaches for cyclic ketones. amazonaws.com This method reduces metal loading and eliminates the need for precious metals. amazonaws.com

For this compound, research is exploring non-photocatalytic oxidation and cleavage of olefins, which align with green chemistry by avoiding harsh conditions or hazardous reagents. guidechem.com The use of molecular oxygen as an oxidant in catalytic systems, as seen in some cyclooctane oxidation processes, also represents a greener approach to producing this compound. kaimosi.comcdnsciencepub.com

Targeted Drug Delivery Systems Utilizing this compound Derivatives

The potential of this compound derivatives in targeted drug delivery systems is an emerging area, leveraging their unique structural properties for specific biological interactions. While direct applications of this compound in drug delivery systems are still in early stages, its role as an intermediate in the synthesis of pharmaceutically relevant molecules makes this a promising avenue. guidechem.comfiveable.me

This compound derivatives are being explored for their potential applications in pharmaceuticals, and their symmetrical structure and substituents can influence their biological activity. ontosight.ai For example, this compound derivatives have shown inhibitory activity towards aldosterone (B195564) synthase, a therapeutic target for cardiovascular diseases. The synthesis of this compound-based heterocycles is also being investigated for potential antimicrobial properties. sigmaaldrich.com

The development of biocompatible this compound polymers or prodrugs could lead to systems where the this compound moiety facilitates specific interactions or controlled release mechanisms within biological environments. This could include utilizing this compound's reactivity, such as its ability to undergo nucleophilic addition or condensation reactions, to form cleavable linkages in prodrug designs. smolecule.com

6.8. Expanding the Scope of this compound in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes wikipedia.org. These reactions are characterized by their extreme selectivity, biocompatibility, and often rapid kinetics, making them invaluable tools for studying biomolecules in real-time within complex biological environments wikipedia.orgacs.org. While this compound (PubChem CID: 10403) itself is a foundational organic compound, its significance in bioorthogonal chemistry primarily stems from its role as a precursor or structural motif for the synthesis of highly strained derivatives, particularly cyclooctynes and trans-cyclooctenes (TCOs) acs.orgwikipedia.orgrsc.org. These strained rings possess the inherent reactivity required to participate in catalyst-free click reactions, which are crucial for in vivo applications where cytotoxic metal catalysts, such as copper, must be avoided acs.orgwikipedia.orgsigmaaldrich.com.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry, was developed as a faster alternative to the Staudinger ligation for bioorthogonal applications acs.orgwikipedia.org. This reaction capitalizes on the inherent ring strain of cyclooctyne (B158145) derivatives to facilitate a [3+2] cycloaddition with azides without the need for a metal catalyst acs.orgwikipedia.orgsigmaaldrich.com. The absence of exogenous metal catalysts makes these reactions suitable for in vivo applications, enabling the labeling of biomolecules like glycans and lipids in living systems with minimal toxicity wikipedia.orgsigmaaldrich.com.

Early cyclooctyne derivatives, such as cyclooctyne (OCT), relied solely on ring strain to drive the reaction, offering only marginal kinetic improvements over the Staudinger ligation wikipedia.org. Subsequent advancements led to the development of fluorinated cyclooctynes, including monofluorinated cyclooctyne (MOFO) and difluorinated cyclooctyne (DIFO), which exhibited enhanced reactivity due to the electron-withdrawing effect of fluorine substituents wikipedia.org. Further innovations introduced bicyclo[6.1.0]nonyne (BCN) and dibenzylcyclooctyne (DBCO), which offer improved reaction kinetics and stability, making them widely used in copper-free click chemistry rsc.orgbiochempeg.com. The reactivity of these cyclooctynes with azides typically proceeds with rate constants generally less than 1 M-1s-1 thno.org.

Table 1: Representative Cyclooctyne Derivatives in SPAAC

Cyclooctyne DerivativeKey Structural FeatureRelative Reactivity (with Azides)Applications
Cyclooctyne (OCT)Ring strainImproved over Staudinger ligation wikipedia.orgEarly bioorthogonal labeling wikipedia.org
Monofluorinated Cyclooctyne (MOFO/MFCO)Fluorine substituentFaster than OCT wikipedia.orgBioconjugation applications wikipedia.org
Difluorinated Cyclooctyne (DIFO)Two fluorine substituentsFaster than MOFO wikipedia.orgCell imaging, in vivo labeling wikipedia.orgnih.gov
Bicyclo[6.1.0]nonyne (BCN)Bicyclic ring systemExcellent kinetics biochempeg.comBioconjugation, live-cell imaging biochempeg.com
Dibenzylcyclooctyne (DBCO)Dibenzyl fusionFast kinetics, widely used biochempeg.comBioconjugation, protein labeling biochempeg.com

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)

The inverse electron-demand Diels-Alder (IEDDA) reaction, particularly the tetrazine ligation between electron-deficient tetrazines and strained dienophiles like trans-cyclooctenes (TCOs), stands out as one of the fastest bioorthogonal reactions known mdpi.comrsc.orgfrontiersin.orgrsc.org. This reaction is highly chemoselective, irreversible, and does not require toxic heavy metal catalysts, making it an excellent choice for numerous applications in chemical biology frontiersin.org. The reaction proceeds with the formation of an intermediate, which rapidly extrudes nitrogen gas, leading to a stable adduct nih.govfrontiersin.org.

TCO derivatives, often synthesized from this compound or related cyclooctane precursors, are highly strained and remarkably reactive dienophiles thno.orgnih.gov. The rate constants for tetrazine ligation can be exceptionally high, reaching up to 107 M-1s-1 mdpi.com. For instance, the conformationally strained dienophile (1R,8S,E)-bicyclo[6.1.0]non-4-en-9-ylmethanol (sTCO) has demonstrated reaction rates as fast as 3.3 x 106 M-1s-1 thno.org. This rapid reactivity, even at sub-millimolar concentrations, ensures quantitative conversions within seconds rsc.org.

Table 2: Key Dienophiles in IEDDA (Tetrazine Ligation) and Their Reactivity

Dienophile DerivativeKey Structural FeatureRepresentative Rate Constant (M-1s-1)Applications
trans-Cyclooctene (TCO)Highly strained eight-membered ringUp to 107 (general tetrazine ligation) mdpi.comIn vivo labeling, pretargeted imaging, prodrug activation mdpi.comnih.govrsc.org
Strained trans-Cyclooctene (sTCO)Bicyclo[6.1.0]non-4-en-9-ylmethanol3.3 x 106 (with specific tetrazines) thno.orgRapid PET probe construction, radiolabeling thno.org

The exceptional kinetics of the tetrazine ligation make it particularly well-suited for in vivo applications, including pretargeted nuclear imaging and therapy thno.orgmdpi.comrsc.orgnih.gov. Pretargeting strategies involve administering a targeting vector (e.g., an antibody modified with a TCO) that localizes to the target site, followed by a small, rapidly reacting radiolabeled tetrazine probe mdpi.com. This approach can increase target-to-background ratios for radiopharmaceuticals and reduce radiation doses to healthy tissues mdpi.com. Furthermore, IEDDA reactions have been explored for prodrug activation, where tetrazine-functionalized nanoreactors can activate TCO-functionalized prodrugs to release anticancer drugs in vivo, demonstrating potential for targeted cancer chemotherapy nih.govrsc.org.

Future Directions

Future research avenues for expanding the scope of this compound derivatives in bioorthogonal chemistry involve optimizing the balance between reactivity and stability of these strained molecules rsc.org. Efforts are directed towards designing new cyclooctyne and TCO candidates with improved solubility, pharmacokinetic properties, and even faster reaction kinetics, while maintaining their bioorthogonality and minimal perturbation of biological systems acs.orgrsc.org. The development of novel synthetic strategies for accessing these chemical scaffolds is also of critical importance to facilitate their widespread adoption in diverse chemical biology applications rsc.org. These advancements promise to further revolutionize areas such as targeted drug delivery, in vivo diagnostics, and real-time monitoring of biological processes.

Q & A

Q. What established synthetic methods are available for Cyclooctanone, and how can reaction conditions be optimized for high yield and purity?

this compound is classically synthesized via the Jones oxidation of cyclooctanol, employing chromium trioxide in aqueous sulfuric acid. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1 molar ratio of cyclooctanol to CrO₃). Post-reaction purification via fractional distillation under reduced pressure (e.g., 65–70°C at 15 mmHg) ensures high purity. Monitoring by thin-layer chromatography (TLC) or GC-MS validates progress .

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

  • NMR Spectroscopy : The carbonyl carbon in this compound appears at ~210 ppm in 13C^{13}\text{C} NMR. Geminal coupling constants (2JCH^2J_{\text{CH}}) in 1H^1\text{H} NMR reveal eclipsed conformations, with distinct splitting patterns for axial vs. equatorial hydrogens .
  • Rotational Spectroscopy : High-resolution jet-cooled rotational spectra identify dominant conformers (e.g., boat-chair BC1) by analyzing inertial defects and dipole moments .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict bond angles and torsional strain, validated against experimental data .

Advanced Research Questions

Q. What discrepancies exist between experimental and computational data on this compound’s electronic structure, and how can they be resolved?

Discrepancies arise in calculated vs. observed 1H^1\text{H} NMR chemical shifts due to solvent effects and dynamic averaging. Hybrid methods, such as MD simulations combined with DFT-calculated shielding tensors, improve accuracy. For example, incorporating explicit solvent molecules in simulations accounts for hydrogen-bonding interactions that shift carbonyl resonance .

Methodological Design Considerations

Q. How should researchers design experiments to investigate this compound’s role in catalytic asymmetric synthesis?

  • Chiral Ligand Screening : Test bis-oxazoline or phosphine ligands in transition-metal complexes (e.g., Rh or Ru) for enantioselective hydrogenation.
  • Reaction Monitoring : Use in-situ FTIR or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee).
  • Cross-Validation : Compare results with analogous ketones (e.g., cyclohexanone) to isolate ring-size effects .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray diffraction studies?

  • Co-Crystallization : Introduce hydrogen-bond donors (e.g., urea derivatives) to stabilize lattice packing.
  • Low-Temperature Techniques : Slow cooling (0.1°C/min) in polar aprotic solvents (e.g., DMF) enhances crystal nucleation.
  • Halogen Substitution : Introduce bromine or iodine at the α-position to improve heavy-atom contrast .

Data Contradiction Analysis

Q. How should conflicting reports about this compound’s dominant conformer be addressed?

Early studies relying on lower-resolution techniques (e.g., electron diffraction) may misassign conformers. Resolve conflicts by:

  • Repeating experiments with advanced rotational spectroscopy (e.g., chirped-pulse Fourier transform).
  • Cross-referencing computed vibrational spectra (e.g., anharmonic frequencies) with experimental IR data.
  • Applying principal component analysis (PCA) to NMR datasets to deconvolute dynamic averaging effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.